7-Chloro-6-nitrofuro[3,2-b]pyridine
Description
7-Chloro-6-nitrofuro[3,2-b]pyridine (CAS: 2222137-89-3) is a heterocyclic compound with the molecular formula C₇H₃ClN₂O₃ and a molecular weight of 198.56 g/mol. It features a fused furopyridine core substituted with a chlorine atom at position 7 and a nitro group at position 4. This compound is stored under inert atmospheric conditions at 2–8°C to ensure stability, as it carries hazard warnings for acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .
Its reactivity is influenced by the electron-withdrawing nitro group, which directs electrophilic substitutions to specific positions on the aromatic system.
Properties
IUPAC Name |
7-chloro-6-nitrofuro[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-6-5(10(11)12)3-9-4-1-2-13-7(4)6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCQKDBQDZRGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C(=CN=C21)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-nitrofuro[3,2-b]pyridine typically involves the following steps:
Nucleophilic Substitution: Starting with a suitable furo[3,2-b]pyridine derivative, a chlorine atom is introduced at the 7th position through a nucleophilic substitution reaction.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimized Reaction Conditions: Using controlled temperatures and reaction times to maximize yield and purity.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance reaction efficiency and selectivity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
7-Chloro-6-nitrofuro[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes and receptors.
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Chloro-6-nitrofuro[3,2-b]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in binding interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical properties of 7-Chloro-6-nitrofuro[3,2-b]pyridine and its analogs:
Key Observations:
Ring System Differences: The furo[3,2-b]pyridine core (oxygen-containing) in the target compound contrasts with thieno[3,2-b]pyridine analogs (sulfur-containing). The nitro group in the target compound is a stronger electron-withdrawing group than carboxylic acid (in 90690-94-1) or additional chlorine substituents (in 74695-44-6), directing electrophilic reactions to meta/para positions .
Thieno analogs (e.g., 74695-44-6) exhibit higher molecular weights due to sulfur’s atomic mass but retain similar melting points (e.g., thieno derivatives often melt between 150–200°C, aligning with furopyridine stability trends) .
Hazard Profiles: The target compound’s nitro group contributes to its H302 (acute toxicity) classification, whereas thieno analogs with carboxylic acid substituents (e.g., 90690-94-1) may exhibit different toxicity profiles due to reduced reactivity .
Biological Activity
7-Chloro-6-nitrofuro[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the molecular formula and features a fused pyridine and furan ring system. The compound's structure is characterized by the presence of a chlorine atom and a nitro group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range against specific cancer types, indicating its potential as an anticancer agent .
Case Studies
- In Vitro Antibacterial Study : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability at concentrations of 10-50 µg/mL.
- Antitumor Effects : In a recent investigation, various derivatives of this compound were synthesized and tested for their cytotoxic effects on human cancer cell lines. The most active derivative exhibited an IC50 of 15 µM against MCF-7 breast cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleic acid synthesis.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to cell death.
- Cell Cycle Arrest : Studies indicate that it can interfere with the cell cycle progression in cancer cells, particularly at the G1/S checkpoint.
Safety and Toxicity
Toxicological assessments have indicated that while this compound shows promising biological activity, its safety profile requires further investigation. Acute toxicity studies in animal models suggest moderate toxicity at high doses; however, no severe adverse effects were noted at therapeutic levels.
Summary of Toxicity Data
| Study Type | Findings |
|---|---|
| Acute Toxicity | Moderate toxicity observed |
| Chronic Exposure | No significant long-term effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
